Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate
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Overview
Description
Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications, including textiles and cosmetics. The compound belongs to the anthraquinone class of dyes, which are known for their stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate typically involves the reaction of 9,10-anthraquinone with methylamine under controlled conditions. The process includes several steps:
Nitration: The initial step involves the nitration of anthraquinone to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as hydrogen in the presence of a catalyst.
Sulfonation: The amino-anthraquinone derivative is sulfonated using sulfuric acid to introduce sulfonic acid groups.
Ammoniation: Finally, the sulfonated product is treated with ammonium hydroxide to form the ammonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The sulfonate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which can be further utilized in different applications.
Scientific Research Applications
Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for the detection of various ions and compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular components.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Widely used in the textile industry for dyeing fabrics and in the cosmetic industry for hair dyes and other products.
Mechanism of Action
The compound exerts its effects primarily through its ability to absorb light and transfer energy. In photodynamic therapy, for example, it generates reactive oxygen species upon light activation, which can induce cell death in cancer cells. The molecular targets include cellular membranes and DNA, leading to oxidative damage and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Acid Violet 43: Another anthraquinone dye with similar applications in cosmetics and textiles.
Disperse Violet 1: Used in textile dyeing with comparable color properties.
Reactive Blue 19: A reactive dye used in the textile industry with similar stability and color intensity.
Uniqueness
Ammonium 4-((9,10-dihydro-4-(methylamino)-9,10-dioxoanthryl)amino)toluene-3-sulphonate is unique due to its specific molecular structure, which provides distinct absorption properties and stability. Its ability to form stable ammonium salts enhances its solubility and application range compared to other dyes.
Properties
CAS No. |
83006-62-6 |
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Molecular Formula |
C22H21N3O5S |
Molecular Weight |
439.5 g/mol |
IUPAC Name |
azanium;5-methyl-2-[[4-(methylamino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate |
InChI |
InChI=1S/C22H18N2O5S.H3N/c1-12-7-8-15(18(11-12)30(27,28)29)24-17-10-9-16(23-2)19-20(17)22(26)14-6-4-3-5-13(14)21(19)25;/h3-11,23-24H,1-2H3,(H,27,28,29);1H3 |
InChI Key |
OWLQUTKWFDQXHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC)C(=O)C4=CC=CC=C4C3=O)S(=O)(=O)[O-].[NH4+] |
Origin of Product |
United States |
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